![molecular formula C19H23N3O3 B2450932 1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(3-methoxyphenyl)ethan-1-one CAS No. 2097910-07-9](/img/structure/B2450932.png)
1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(3-methoxyphenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a 2,6-dimethylpyrimidin-4-yl group, which is a type of pyrimidine, a class of organic compounds that are widely used in the field of drug discovery .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring and the pyrimidine ring would likely contribute significantly to the compound’s three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the pyrrolidine ring might undergo reactions at the nitrogen atom, and the pyrimidine ring might undergo reactions at the carbon atoms adjacent to the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure. For example, the presence of the pyrrolidine and pyrimidine rings might increase its solubility in polar solvents .Scientific Research Applications
Medicinal Chemistry
1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(3-methoxyphenyl)ethan-1-one: has shown potential in medicinal chemistry, particularly in the development of new therapeutic agents. Its unique structure allows it to interact with various biological targets, making it a candidate for drug design and development. Research has focused on its potential as an anti-inflammatory, anti-cancer, and anti-microbial agent .
Molecular Docking Studies
This compound has been extensively studied using molecular docking techniques to predict its interaction with different protein targets. These studies help in understanding the binding affinity and specificity of the compound towards various enzymes and receptors, which is crucial for drug discovery and development .
Organic Synthesis
In organic synthesis, 1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(3-methoxyphenyl)ethan-1-one serves as a valuable intermediate. Its functional groups allow for further chemical modifications, enabling the synthesis of a wide range of derivatives with potential applications in pharmaceuticals and materials science .
Catalysis
The compound has been explored as a ligand in catalytic processes. Its ability to coordinate with metal ions makes it useful in homogeneous catalysis, where it can enhance the efficiency and selectivity of various chemical reactions. This application is particularly relevant in the synthesis of fine chemicals and pharmaceuticals .
Material Science
In material science, this compound has potential applications in the development of new materials with unique properties. Its structural features can be exploited to create polymers and other materials with specific mechanical, thermal, and optical properties. These materials can be used in various industrial applications, including coatings, adhesives, and electronic devices .
Analytical Chemistry
1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(3-methoxyphenyl)ethan-1-one: is also used in analytical chemistry for the development of new analytical methods. Its unique chemical properties make it suitable for use as a standard or reagent in various analytical techniques, including chromatography and spectroscopy .
Environmental Chemistry
Research has explored the use of this compound in environmental chemistry, particularly in the detection and removal of pollutants. Its ability to interact with different chemical species makes it a potential candidate for the development of sensors and adsorbents for environmental monitoring and remediation .
Agricultural Chemistry
In agricultural chemistry, this compound has been investigated for its potential use as a pesticide or herbicide. Its biological activity against various pests and weeds makes it a promising candidate for the development of new agrochemicals that can help in sustainable agriculture .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]-2-(3-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-13-9-18(21-14(2)20-13)25-17-7-8-22(12-17)19(23)11-15-5-4-6-16(10-15)24-3/h4-6,9-10,17H,7-8,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKPXYPDGOOGSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)CC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(3-methoxyphenyl)ethan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

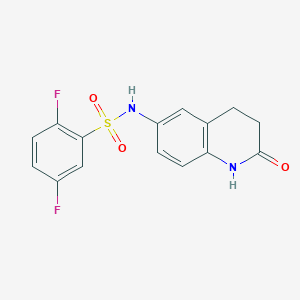
![2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(3-nitrophenyl)ethanone](/img/structure/B2450854.png)

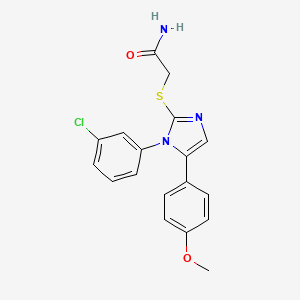

![(3,4-diethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2450859.png)

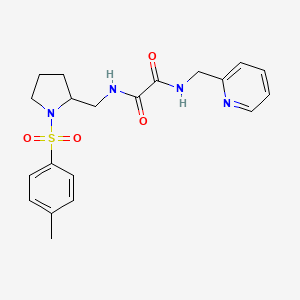
![1-[4-Phenyl-4-[4-(piperidine-1-carbonyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2450863.png)
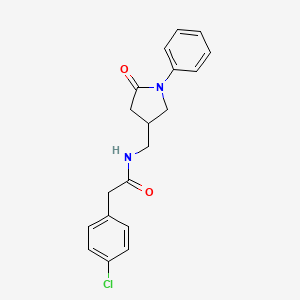
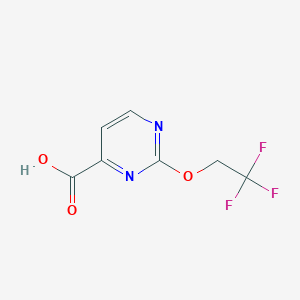
![Ethanone,1-[4-(trifluoromethoxy)phenyl]-,oxime,(1E)-](/img/structure/B2450867.png)
![1-(2,4-dimethylphenyl)-4-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2450868.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2450869.png)